molecular formula C23H24N4O2 B2840612 1-(2-benzoylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1334376-32-7

1-(2-benzoylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B2840612
CAS No.: 1334376-32-7
M. Wt: 388.471
InChI Key: NBJZFSPZEFJVNL-UHFFFAOYSA-N
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Description

1-(2-benzoylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacological Activities

Research has explored the molecular interactions of similar compounds, particularly focusing on their binding with receptors. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor have provided insights into the conformational analysis, energetic stability, and pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This research contributes to understanding the steric and electrostatic interactions critical for the binding of antagonists to the CB1 receptor.

Development of New Pharmacological Candidates

The synthesis and pharmacological activity of new series of pyrazoles have led to the identification of compounds such as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454) as clinical candidates for pain management (Díaz et al., 2020). These findings highlight the potential of such compounds in developing new therapeutic agents with high solubility and metabolic stability.

Synthesis and Biological Evaluation of Novel Derivatives

Compounds with the pyrazole and piperazine structure have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, novel pyrazole derivatives have shown significant antimicrobial and anticancer properties, offering a promising direction for the development of new therapeutic agents (Hafez et al., 2016). These studies contribute to the discovery of new drugs with potential efficacy against various diseases.

Structural Characterization and Material Development

The synthesis and structural characterization of novel pyrazole carboxamide derivatives, including those with a piperazine moiety, have been achieved. This research provides valuable insights into the molecular structures and potential applications of these compounds in material science (Lv et al., 2013).

Properties

IUPAC Name

phenyl-[2-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(19-7-2-1-3-8-19)20-9-4-5-10-21(20)23(29)26-16-13-25(14-17-26)15-18-27-12-6-11-24-27/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZFSPZEFJVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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